molecular formula C17H27N3OSi B13670129 4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline

4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline

Cat. No.: B13670129
M. Wt: 317.5 g/mol
InChI Key: WETAUYSELJBSGH-UHFFFAOYSA-N
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Description

4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a trimethylsilyl-ethoxy-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the aniline group. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired substitutions and functional group additions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process would typically be designed to minimize waste and maximize efficiency, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-4-methanol
  • Benzenamine, 4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]

Uniqueness

4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline is unique due to its specific substitution pattern and the presence of both aniline and pyrazole functionalities

Properties

Molecular Formula

C17H27N3OSi

Molecular Weight

317.5 g/mol

IUPAC Name

4-[3,5-dimethyl-1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]aniline

InChI

InChI=1S/C17H27N3OSi/c1-13-17(15-6-8-16(18)9-7-15)14(2)20(19-13)12-21-10-11-22(3,4)5/h6-9H,10-12,18H2,1-5H3

InChI Key

WETAUYSELJBSGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1COCC[Si](C)(C)C)C)C2=CC=C(C=C2)N

Origin of Product

United States

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